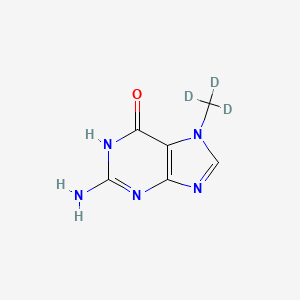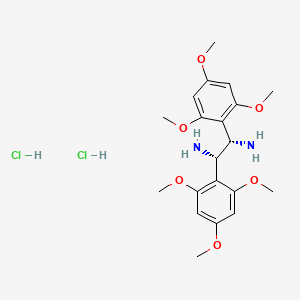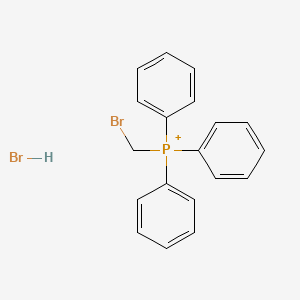
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester is a fluorinated organic compound with the molecular formula C6H3F7O3 and a molecular weight of 256.08 g/mol . It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester typically involves the reaction of 2,2,3,3-tetrafluoropropionic acid with trifluorovinyl ether under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ester bond. The reaction temperature and pressure are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid methyl ester: Similar in structure but with a trifluoromethoxy group instead of a trifluorovinyl group.
Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate: Another fluorinated ester with a methoxy group.
Uniqueness
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester is unique due to its trifluorovinyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
C6H3F7O3 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
methyl 2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propanoate |
InChI |
InChI=1S/C6H3F7O3/c1-15-4(14)5(10,11)6(12,13)16-3(9)2(7)8/h1H3 |
Clé InChI |
DPADEDHVXSSDMN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(OC(=C(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


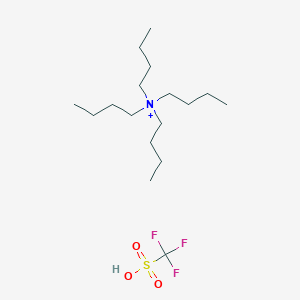
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
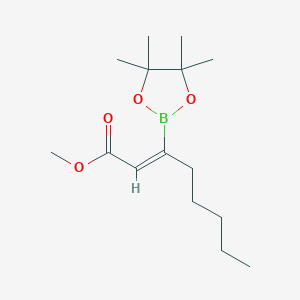
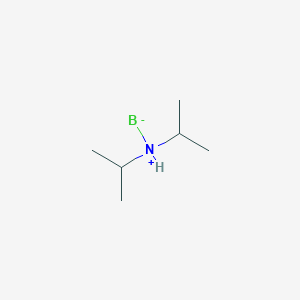


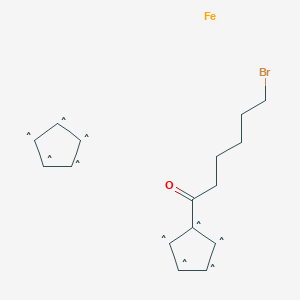
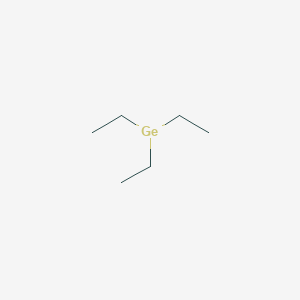
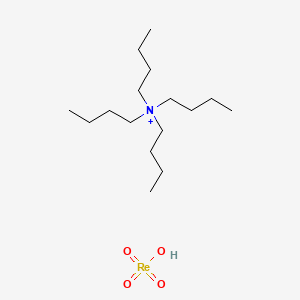
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
